2-Bromo-3-hydroxybenzonitrile

Catalog No.
S697795
CAS No.
693232-06-3
M.F
C7H4BrNO
M. Wt
198.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxybenzonitrile

CAS Number

693232-06-3

Product Name

2-Bromo-3-hydroxybenzonitrile

IUPAC Name

2-bromo-3-hydroxybenzonitrile

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H

InChI Key

DGKTUNIJIIPACU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)Br)C#N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C#N

Application in Electrophilic Aromatic Bromination

Scientific Field: Organic Chemistry

Summary of Application: 2-Bromo-3-hydroxybenzonitrile is used in the study of regioselective electrophilic aromatic brominations. This process is a common synthetic method used to prepare aryl bromides, which are very useful intermediates in organic synthesis .

Methods of Application: The electrophilic aromatic bromination of 3-hydroxybenzonitrile afforded 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile in 73% and 18% yields, respectively .

Results or Outcomes: The calculated results from this study agreed well with the corresponding experimental data, and the reliability of the resulting positional selectivity was verified by the corresponding experimental data .

Application in Green Synthesis of Benzonitrile

Scientific Field: Green Chemistry

Summary of Application: 2-Bromo-3-hydroxybenzonitrile can be used in the green synthesis of benzonitrile. This process uses ionic liquid with multiple roles as the recycling agent .

Methods of Application: The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

Results or Outcomes: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

2-Bromo-3-hydroxybenzonitrile is characterized by its unique combination of functional groups, which include:

  • Bromine (Br): A halogen that can facilitate electrophilic substitution reactions.
  • Hydroxyl group (-OH): Contributing to its potential solubility and reactivity.
  • Nitrile group (C≡N): Known for its ability to participate in nucleophilic reactions.

This compound's structural features make it an interesting candidate for studies in organic synthesis and medicinal chemistry .

The presence of the bromine atom allows 2-Bromo-3-hydroxybenzonitrile to undergo various chemical transformations, such as:

  • Electrophilic Aromatic Substitution: The compound can be brominated further or substituted with other electrophiles due to the activated aromatic system.
  • Nucleophilic Reactions: The nitrile group can react with nucleophiles, leading to the formation of amines or carboxylic acids under appropriate conditions .

Several synthetic routes exist for producing 2-Bromo-3-hydroxybenzonitrile:

  • Electrophilic Aromatic Bromination: This method involves the bromination of 3-hydroxybenzonitrile, yielding 2-bromo-3-hydroxybenzonitrile along with other regioisomers.
  • Green Synthesis Approaches: Recent studies have explored using ionic liquids as solvents and catalysts for synthesizing this compound, promoting environmentally friendly practices in organic synthesis.

2-Bromo-3-hydroxybenzonitrile finds applications in:

  • Organic Synthesis: It serves as a versatile intermediate in the preparation of more complex organic molecules.
  • Material Science: Its unique properties may be exploited in developing new materials or coatings.
  • Pharmaceutical Research: The compound's structural features make it a candidate for drug development, particularly in targeting specific biochemical pathways .

Several compounds share structural similarities with 2-Bromo-3-hydroxybenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4-hydroxybenzonitrileC7H4BrNOBromine at position 3
4-Amino-2-bromo-3-hydroxybenzonitrileC7H5BrN2OContains an amino group
3-HydroxybenzonitrileC7H5NOLacks bromine

Uniqueness of 2-Bromo-3-hydroxybenzonitrile

What sets 2-Bromo-3-hydroxybenzonitrile apart from these similar compounds is its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications in synthesis and biological studies. The combination of a bromine atom, hydroxyl group, and nitrile functionality provides unique opportunities for further exploration in both chemical and pharmaceutical contexts .

XLogP3

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Wikipedia

2-Bromo-3-hydroxybenzonitrile

Dates

Modify: 2023-08-15

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